molecular formula C22H18ClF3N2O3S B11618894 2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide

2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide

Cat. No.: B11618894
M. Wt: 482.9 g/mol
InChI Key: GVZSEENGSUJYNL-UHFFFAOYSA-N
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Description

2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide is a complex organic compound with significant applications in various fields of science and industry. This compound features a benzenesulfonyl group, a chlorinated phenyl ring with trifluoromethyl substitution, and an acetamide moiety linked to a benzyl group. Its unique structure imparts distinct chemical and physical properties, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the sulfonation of benzene to form benzenesulfonic acid, followed by chlorination and trifluoromethylation to introduce the desired substituents on the phenyl ring . The final step involves the coupling of the sulfonylated and chlorinated intermediate with N-benzyl-acetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and chlorination processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

Scientific Research Applications

2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for therapeutic applications, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives and chlorinated phenyl compounds with trifluoromethyl groups. Examples include:

Uniqueness

What sets 2-[Benzenesulfonyl-(2-chloro-5-trifluoromethyl-phenyl)-amino]-N-benzyl-acetamide apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H18ClF3N2O3S

Molecular Weight

482.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-benzylacetamide

InChI

InChI=1S/C22H18ClF3N2O3S/c23-19-12-11-17(22(24,25)26)13-20(19)28(32(30,31)18-9-5-2-6-10-18)15-21(29)27-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,27,29)

InChI Key

GVZSEENGSUJYNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(C2=C(C=CC(=C2)C(F)(F)F)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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